

1-(2-Chloro-6-hydroxyphenyl)ethanone CAS 55736-04-4

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Compound of Interest

Compound Name: 1-(2-Chloro-6-hydroxyphenyl)ethanone

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An In-Depth Technical Guide to **1-(2-Chloro-6-hydroxyphenyl)ethanone** (CAS 55736-04-4): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **1-(2-Chloro-6-hydroxyphenyl)ethanone**, CAS 55736-04-4, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, spectroscopic profile, and established synthesis protocols. A significant focus is placed on its application as a crucial building block in the development of novel therapeutics, particularly as a precursor for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and visual workflows to support advanced research and development activities.

Chemical and Physical Properties

1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with chloro, hydroxyl, and acetyl groups.^[1] These functional groups make it a versatile reagent in organic synthesis.^[1] Typically supplied as an off-white to yellow solid, its purity ranges from 95% to 98%, suitable for demanding synthetic applications.^[1]

Property	Value	Source(s)
CAS Number	55736-04-4	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₇ ClO ₂	[1] [4]
Molecular Weight	170.59 g/mol	[1]
IUPAC Name	1-(2-chloro-6-hydroxyphenyl)ethanone	N/A
Appearance	Off-white to yellow solid	[1]
Boiling Point	225.4 °C	[1]
Purity	95% to 98%	[1]
PubChem CID	593415	[4]
MDL Number	MFCD00218550	[4]

Spectroscopic Profile

The structural features of **1-(2-Chloro-6-hydroxyphenyl)ethanone** give rise to a distinct spectroscopic signature. While specific datasets are proprietary to various suppliers, the expected spectral characteristics are summarized below. A proton NMR (¹H NMR) spectrum is available for viewing at ChemicalBook.[\[6\]](#)

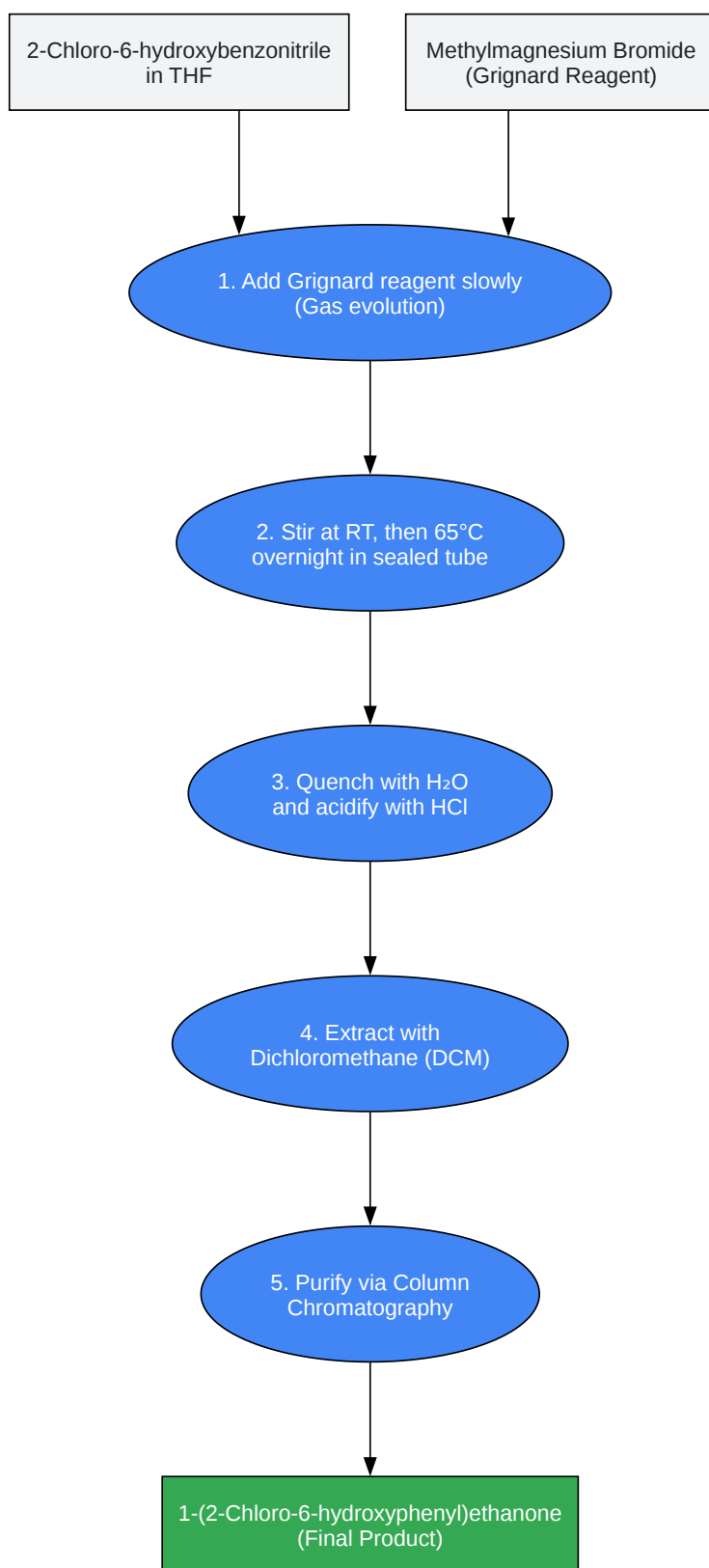
Technique	Expected Features
^1H NMR	Signals corresponding to the aromatic protons, a singlet for the acetyl (methyl) protons, and a broad singlet for the phenolic hydroxyl proton.
^{13}C NMR	Resonances for the aromatic carbons (both substituted and unsubstituted), the carbonyl carbon of the ketone, and the methyl carbon of the acetyl group.
IR Spectroscopy	Characteristic absorption bands are expected for the O-H stretch (broad, $\sim 3400\text{ cm}^{-1}$), the C=O stretch of the ketone ($\sim 1650\text{-}1700\text{ cm}^{-1}$), C-Cl stretch, and vibrations associated with the aromatic ring.
Mass Spectrometry (EI)	A molecular ion peak (M^+) is expected at m/z 170, with a characteristic $\text{M}+2$ isotopic peak at m/z 172 (approximately 1/3 the intensity) due to the presence of the ^{37}Cl isotope. Common fragmentation would involve the loss of the acetyl group ($\bullet\text{COCH}_3$).

Synthesis and Manufacturing

The synthesis of **1-(2-Chloro-6-hydroxyphenyl)ethanone** can be achieved through multiple routes. The most prominently documented methods are detailed below.

Synthesis from 2-Chloro-6-hydroxybenzonitrile

A common laboratory-scale synthesis involves the Grignard reaction of 2-chloro-6-hydroxybenzonitrile with methylmagnesium bromide.^[2] This method provides a direct route to the desired acetophenone.



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Caption: Synthesis workflow from 2-chloro-6-hydroxybenzonitrile.

Alternative Synthesis from 2-Amino-6-chloro-acetophenone

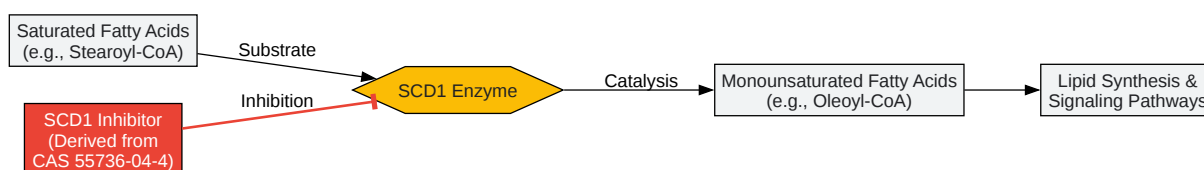
An alternative route involves the diazotization of 2-amino-6-chloro-acetophenone.[2] The resulting diazonium salt is subsequently hydrolyzed to yield the final product with a reported yield of 55%.[2]

Applications in Drug Discovery and Development

1-(2-Chloro-6-hydroxyphenyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but serves as a vital precursor and key building block in the synthesis of complex, biologically active molecules.[1]

Precursor for Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

The most significant application of this compound is in the synthesis and structure-activity relationship (SAR) studies of novel inhibitors targeting Stearoyl-CoA Desaturase-1 (SCD1).[1] [2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Overexpression of SCD1 is implicated in various metabolic diseases, including obesity, insulin resistance, and certain cancers, making it a promising therapeutic target. Inhibitors derived from **1-(2-Chloro-6-hydroxyphenyl)ethanone**, such as certain spiropiperidine-based compounds, block this pathway.[2]



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Caption: The SCD1 metabolic pathway and point of inhibition.

Experimental Protocols

Detailed Synthesis Protocol (from 2-Chloro-6-hydroxybenzonitrile)

This protocol is adapted from methodologies reported in the literature.[\[2\]](#)

Materials:

- 2-chloro-6-hydroxybenzonitrile (1 equivalent)
- Methylmagnesium bromide solution (1.4 M in toluene/THF, 2.25 equivalents)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Aqueous hydrochloric acid (HCl)
- Water
- Silica gel for column chromatography
- Hexane

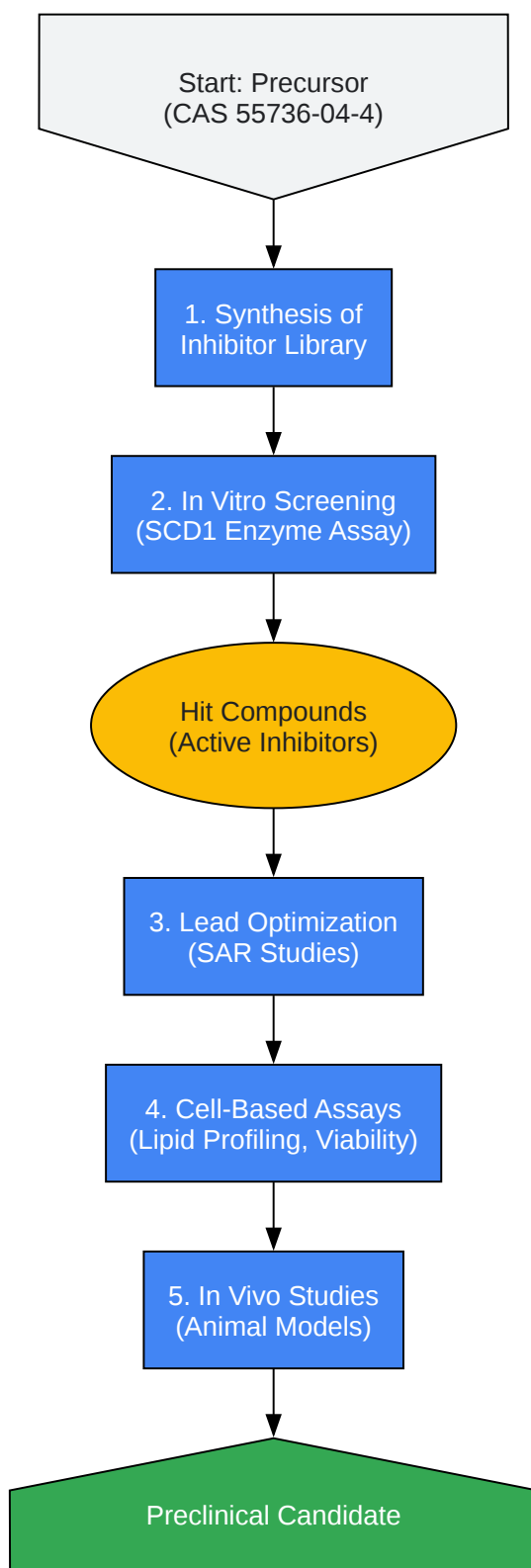
Procedure:

- Dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous THF (10 mL) in a reaction vessel under an inert argon atmosphere.[\[2\]](#)
- Slowly add the methylmagnesium bromide solution (6.4 mL, 9 mmol) to the reaction mixture. Note: Gas evolution will be observed.[\[2\]](#)
- Stir the mixture at room temperature until the gas evolution ceases.[\[2\]](#)
- Transfer the reaction mixture to a sealed tube and stir overnight at 65°C.[\[2\]](#)
- After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with water.[\[2\]](#)

- Acidify the mixture with aqueous HCl.[2]
- Extract the aqueous layer with dichloromethane.[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a dichloromethane/hexane (1:1) mixture as the eluent, to yield **1-(2-chloro-6-hydroxyphenyl)ethanone**. [2] Reported yield is approximately 15%. [2]

General Workflow for Inhibitor Development and Screening

The development of a novel drug candidate from a starting intermediate like **1-(2-Chloro-6-hydroxyphenyl)ethanone** follows a multi-stage process.



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Caption: General workflow for drug discovery and development.

Safety and Handling

As with all chlorinated aromatic compounds, **1-(2-Chloro-6-hydroxyphenyl)ethanone** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

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